Pantoprazole sulfide

Beschreibung

Eigenschaften

IUPAC Name |

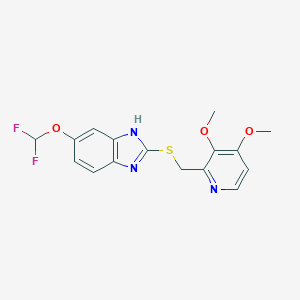

6-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfanyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2N3O3S/c1-22-13-5-6-19-12(14(13)23-2)8-25-16-20-10-4-3-9(24-15(17)18)7-11(10)21-16/h3-7,15H,8H2,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKILEIRWOYBGEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)CSC2=NC3=C(N2)C=C(C=C3)OC(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30145418 | |

| Record name | Pantoprazole sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30145418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102625-64-9 | |

| Record name | Pantoprazole sulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102625-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pantoprazole sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102625649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pantoprazole sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30145418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-difluoromethoxy-2-[[(3,4-dimethoxy-2-pyridyl)methyl]thio]-1H-benzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.907 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-Benzimidazole, 6-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PANTOPRAZOLE SULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BWZ6X03HIB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Reaction Mechanism and Optimization

The reaction proceeds via nucleophilic substitution, where the thiol group of 2 attacks the chloromethyl group of 3 . Sodium hydroxide facilitates deprotonation of the thiol, enhancing reactivity. Key parameters include:

-

Temperature : Maintained at 25–30°C to prevent side reactions.

-

Addition Rate : Slow addition of 3 (over 2–3 hours) ensures controlled exothermicity.

-

Stoichiometry : A 1:1 molar ratio of 2 to 3 , with excess NaOH (2 equivalents) to drive the reaction.

The product, pantoprazole sulfide (4 ), precipitates as a wet cake (466 g from 100 g of 2 ) and is used directly in subsequent oxidation without drying. This avoids the challenges of handling a low-melting solid and simplifies purification.

Organic Solvent-Based Methods

CN105111186B utilizes methylene chloride as the solvent, offering advantages in solubility and extraction efficiency:

Procedure

-

Reaction Setup : 2 and 3 are dissolved in DCM, followed by dropwise NaOH addition.

-

Workup : The organic layer is washed and concentrated to yield 4 as a yellow oil.

-

Yield and Purity : Although yields are unspecified, the method emphasizes reproducibility and scalability.

Compared to aqueous methods, DCM-based processes generate higher solvent waste but enable easier isolation of intermediates.

Comparative Analysis of Methodologies

Critical Parameters Influencing Synthesis

pH Control

Alkaline conditions (pH >12) are crucial to deprotonate the thiol and prevent disulfide formation. Deviations below pH 10 reduce yields due to incomplete reaction.

Impurity Profile

Common impurities include:

Industrial Scalability and Environmental Considerations

The aqueous method is preferred for large-scale production due to:

-

Cost Efficiency : Water replaces volatile organic solvents.

-

Waste Reduction : Minimal organic waste aligns with green chemistry principles.

In contrast, DCM-based methods require solvent recovery systems to meet environmental regulations.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Pantoprazolsulfid durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Pantoprazolsulfid kann mit Oxidationsmitteln wie oder zu Pantoprazol oxidiert werden.

Substitution: Es kann nukleophile Substitutionsreaktionen eingehen, bei denen die Sulfidgruppe durch andere Nucleophile ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: m-Chlorperbenzoesäure, Natriumhypochlorit.

Lösungsmittel: Dichlormethan, Methanol.

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das aus der Oxidation von Pantoprazolsulfid gebildet wird, ist Pantoprazol, ein Protonenpumpenhemmer, der zur Behandlung von säurebedingten Störungen eingesetzt wird .

Wissenschaftliche Forschungsanwendungen

Treatment of Gastroesophageal Reflux Disease (GERD)

Pantoprazole sulfide is primarily indicated for:

- Short-term treatment : It is used for the short-term management of erosive esophagitis associated with GERD, providing symptomatic relief and promoting healing.

- Maintenance therapy : It helps maintain healing in patients with GERD and reduces relapse rates of heartburn symptoms .

Management of Zollinger-Ellison Syndrome

This compound is also indicated for long-term treatment in patients with pathological hypersecretory conditions such as Zollinger-Ellison syndrome. It effectively controls excessive gastric acid production associated with this condition .

Pharmacokinetics

- Bioavailability : this compound has a high bioavailability when administered intravenously, with approximately 68% of the dose being absorbed in humans.

- Metabolism : The compound undergoes extensive hepatic metabolism, and its pharmacokinetics can be influenced by genetic polymorphisms affecting enzyme activity .

Safety Profile and Side Effects

While this compound has a favorable safety profile, long-term use may lead to potential adverse effects such as:

- Increased risk of gastrointestinal infections (e.g., C. difficile).

- Nutrient malabsorption issues (e.g., vitamin B12 deficiency).

- Possible cardiovascular risks due to DDAH inhibition .

Efficacy in Clinical Trials

Several clinical trials have demonstrated the efficacy of this compound in managing GERD symptoms:

- A study showed that patients treated with this compound experienced significant improvements in heartburn severity compared to those receiving placebo.

- Another trial highlighted its effectiveness in maintaining remission in patients with healed erosive esophagitis .

Comparative Studies

Comparative studies between this compound and other PPIs indicate that it may offer superior symptom relief and healing rates for erosive esophagitis, particularly in patients with refractory symptoms to other treatments .

Data Table: Summary of Applications

| Application | Description | Duration |

|---|---|---|

| GERD Treatment | Short-term relief from erosive esophagitis | Up to 8 weeks |

| Maintenance Therapy | Long-term management to prevent relapse | Ongoing |

| Zollinger-Ellison Syndrome | Control of pathological hypersecretion | Long-term |

Wirkmechanismus

Pantoprazole Sulfide itself does not have a direct mechanism of action as it is an intermediate compound. its oxidation product, Pantoprazole, exerts its effects by inhibiting the H+/K+ ATPase enzyme in the gastric parietal cells. This inhibition prevents the final step in gastric acid production, leading to reduced acid secretion and relief from acid-related disorders .

Vergleich Mit ähnlichen Verbindungen

Key Findings :

- Sulfide vs. Sulfone : While both are oxidation/reduction products of pantoprazole, sulfone formation is CYP3A4-dependent, whereas sulfide arises via reductive metabolism . Neither metabolite retains pharmacological activity, unlike the parent drug .

- 4’-O-Demethylpantoprazole : This metabolite results from CYP2C19-mediated demethylation but lacks sufficient data on tissue accumulation or clinical significance .

Comparison with Metabolites of Other PPIs

This compound shares metabolic similarities with sulfone/thioether derivatives of other PPIs:

Key Findings :

Biologische Aktivität

Pantoprazole sulfide is a notable metabolite of the proton pump inhibitor (PPI) pantoprazole, which is widely used for treating gastric acid-related disorders. Understanding the biological activity of this compound is crucial for comprehending its pharmacological effects and potential therapeutic applications.

This compound acts primarily as an irreversible inhibitor of the H+/K+ ATPase enzyme, also known as the gastric proton pump. This enzyme is responsible for the final step in gastric acid secretion. Pantoprazole itself undergoes metabolic conversion to its active form, which then binds covalently to cysteine residues on the ATPase, leading to a prolonged inhibition of acid secretion . The binding is irreversible, meaning that new enzyme synthesis is required for acid secretion to resume.

Pharmacokinetics

The pharmacokinetics of this compound, as derived from studies on pantoprazole, include:

- Absorption : Pantoprazole is absorbed after oral administration, with peak plasma concentrations occurring within 2-3 hours and a bioavailability of approximately 77% .

- Distribution : The volume of distribution ranges from 11.0 to 23.6 L, primarily in extracellular fluid .

- Metabolism : It is extensively metabolized in the liver by cytochrome P450 enzymes, primarily CYP2C19 and CYP3A4, with over 80% excreted as metabolites in urine .

- Half-life : The elimination half-life is about 1 hour .

Biological Activity and Efficacy

Recent studies indicate that this compound may exhibit enhanced efficacy compared to racemic pantoprazole. For instance, S-pantoprazole (the S-isomer) has shown greater bioavailability and less dependency on CYP2C19 metabolism, leading to more consistent therapeutic outcomes .

Comparative Efficacy

A clinical study demonstrated that S-pantoprazole (20 mg) was significantly more effective than racemic pantoprazole (40 mg) in alleviating symptoms such as heartburn and acid regurgitation. The study reported complete symptom relief in 42% of patients treated with S-pantoprazole compared to only 17% in the placebo group (P < 0.001) .

Case Study 1: Efficacy in Non-Erosive Reflux Disease (NERD)

A double-blind, randomized controlled trial involving 174 patients with NERD assessed the efficacy of 10 mg S-pantoprazole. Results indicated that patients receiving S-pantoprazole experienced a higher rate of symptom relief compared to those receiving placebo, highlighting its potential as a first-line treatment option for acid-related disorders .

Case Study 2: Environmental Impact Assessment

Research has also focused on the environmental impact of pantoprazole metabolites, including this compound. A study identified it as a predominant metabolite in urine samples from individuals consuming pantoprazole, raising concerns about its ecological effects when entering wastewater systems .

Tables

| Parameter | Pantoprazole | This compound |

|---|---|---|

| Mechanism of Action | Irreversible PPI | Active metabolite |

| Bioavailability | 77% | Not directly measured |

| Half-life | ~1 hour | Not specified |

| Primary Metabolism | CYP2C19 & CYP3A4 | Derived from pantoprazole |

| Clinical Efficacy | Effective for GERD | Enhanced efficacy noted |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.